2-Oxo-3-ethyl-4-butanolide

Regulatory Compliance Flavor Safety JECFA

2-Oxo-3-ethyl-4-butanolide (CAS 923291-29-6), also known as 4-ethyldihydro-2,3-furandione, is a synthetic flavoring substance belonging to the lactone class. It is formally a cyclic ester but is structurally distinguished from common gamma- and delta-lactones by the presence of an additional carbonyl group at the alpha-position, classifying it as a 2,3-furandione.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 923291-29-6
Cat. No. B12703650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-3-ethyl-4-butanolide
CAS923291-29-6
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCCC1COC(=O)C1=O
InChIInChI=1S/C6H8O3/c1-2-4-3-9-6(8)5(4)7/h4H,2-3H2,1H3
InChIKeyPSCSASSBTXTFAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-3-ethyl-4-butanolide (FEMA 4460) as a Distinct Flavoring Lactone: A Baseline Overview


2-Oxo-3-ethyl-4-butanolide (CAS 923291-29-6), also known as 4-ethyldihydro-2,3-furandione, is a synthetic flavoring substance belonging to the lactone class [1]. It is formally a cyclic ester but is structurally distinguished from common gamma- and delta-lactones by the presence of an additional carbonyl group at the alpha-position, classifying it as a 2,3-furandione [1]. This compound is listed as a Generally Recognized As Safe (GRAS) flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) under number 4460 and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) under number 1986, with a complete specification monograph published based on a 2010 safety assessment [REFS-2, REFS-3, REFS-4]. It is described as a clear, colorless to pale yellow, oily liquid with a faint, sweet, non-descript aromatic aroma .

Why 2-Oxo-3-ethyl-4-butanolide Cannot Be Generically Substituted by Other Lactone Flavorings


Direct substitution of 2-Oxo-3-ethyl-4-butanolide with other FEMA GRAS lactones like gamma-hexalactone or gamma-octalactone is not functionally equivalent due to fundamental differences in their physicochemical and regulatory profiles [REFS-1, REFS-2]. This compound is not a typical gamma-lactone; its chemical structure is a 2,3-furandione, making it chemically distinct and resulting in a calculated water solubility of 29.34 g/L [3]. This high solubility, unusual for many flavor-active lactones, dictates its behavior in aqueous food systems. Critically, its JECFA evaluation and the resulting FAO/WHO specification monograph are compound-specific, concluded with an ADI of 'No safety concern at current levels of intake when used as a flavouring agent,' a determination that cannot be extrapolated to structurally similar analogues without their own full safety dossiers [REFS-2, REFS-4].

Quantitative Differentiation Guide for 2-Oxo-3-ethyl-4-butanolide (FEMA 4460)


Definitive Regulatory Clearance: JECFA Safety Evaluation and FAO/WHO Monograph

2-Oxo-3-ethyl-4-butanolide possesses a finalized and published safety evaluation by JECFA, resulting in an ADI of 'not specified' due to no safety concern at current dietary intake levels. This stands as a critical differentiator from many other lactones used in flavors that have not undergone this level of international scrutiny [1]. The specification monograph with a 'Full' quality status, established at the 73rd JECFA meeting in 2010, provides an internationally recognized benchmark for identity and purity that comparable compounds, such as gamma-hexalactone (JECFA 2195, evaluated in 2006) or gamma-octalactone (JECFA 2295, evaluated in 2006), may also possess but which requires verification for each specific structural class [REFS-2, REFS-3]. The conclusion of 'No safety concern' is a compound-specific regulatory outcome, not a class property, and directly addresses a primary procurement risk.

Regulatory Compliance Flavor Safety JECFA

Distinct Physicochemical Profile: High Water Solubility Relative to Gamma-Lactones

The estimated water solubility of 2-Oxo-3-ethyl-4-butanolide is 2.934e+004 mg/L (approx. 29.34 g/L) at 25 °C, which is exceptionally high for a flavor-active lactone [1]. This is quantitatively superior to the class of gamma-lactones, which are known for limited water solubility; for example, gamma-Octalactone has a reported water solubility of ~1.2 g/L, representing a roughly 24-fold increase in solubility for the target compound [REFS-2, REFS-3]. This property stems from its 2,3-furandione structure rather than the simple cyclic ester of a gamma-lactone [1].

Formulation Science Physicochemistry Water Solubility

Chemical Reactivity: Alpha-Keto Lactone Structure Enables Unique Synthesis

Unlike simple gamma-butyrolactones, the 2,3-furandione core of 2-Oxo-3-ethyl-4-butanolide contains an activated ketone at the alpha-position, making it a 1,2-dicarbonyl compound [1]. This structural feature enables specific synthetic transformations, such as regioselective reduction or nucleophilic addition, that are not feasible with standard lactones . The compound is commercially promoted as a building block for more complex molecules, a role predicated on this unique di-oxo functionalization .

Synthetic Chemistry Building Block Reactivity

De-Risked Application Scenarios for 2-Oxo-3-ethyl-4-butanolide Based on Differentiating Evidence


Aqueous Food and Beverage Flavor Formulation

Leveraging its exceptionally high water solubility (approx. 29 g/L), 2-Oxo-3-ethyl-4-butanolide is an ideal candidate for creating clear, single-phase flavor solutions for beverages, clear broths, and other aqueous food products where traditional, poorly soluble gamma-lactones would cause turbidity or require additional emulsifiers [1]. This property stems from its distinct 2,3-furandione structure, offering a direct pathway to simpler, cleaner-label formulations [2].

Internationally Compliant 'Clean Label' Flavor Systems

For companies formulating products for a global market, the existence of a completed JECFA safety monograph for 2-Oxo-3-ethyl-4-butanolide, with a 'no safety concern' determination, provides a universally recognized benchmark [3]. This de-risks the procurement process for new product development, as the ingredient has already passed a rigorous international safety assessment, unlike many structurally similar, un-reviewed lactone candidates [REFS-1, REFS-3].

Precursor for Novel Fragrance and Agrochemical Intermediates

The alpha-keto lactone structure of 2-Oxo-3-ethyl-4-butanolide serves as a valuable, differentiated synthetic building block. Researchers can exploit the unique reactivity of its 1,2-dicarbonyl system to construct more complex molecules, such as heterocycles for agrochemical discovery or novel high-impact aroma chemicals, which cannot be accessed directly from simple gamma-butyrolactone starting materials [REFS-2, REFS-4].

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